5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
Description
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Properties
IUPAC Name |
5-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4/c1-16-21(26-24(33-16)19-10-9-18(31-2)13-23(19)32-3)15-28-11-12-29-22(25(28)30)14-20(27-29)17-7-5-4-6-8-17/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSIZLKJSCIXPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)OC)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 420.48 g/mol. The structure features a pyrazolo[1,5-a]pyrazinone core, which is known for its diverse biological activities.
Research indicates that this compound exhibits significant activity against specific biological targets, particularly Peroxisome Proliferator-Activated Receptors (PPARs) . PPARs are nuclear receptor proteins that regulate gene expression involved in various metabolic processes.
- PPAR-alpha : The compound shows an EC50 value of 58 nM against PPAR-alpha, indicating potent activity in modulating lipid metabolism and inflammation pathways .
- PPAR-gamma : It also demonstrates an EC50 of 330 nM against PPAR-gamma, which is crucial for glucose metabolism and adipocyte differentiation .
Antioxidant Activity
In vitro studies have suggested that the compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. This activity is often assessed using assays measuring the ability to scavenge free radicals or inhibit lipid peroxidation.
Data Summary
The following table summarizes key biological activities and their respective EC50 values:
| Biological Target | Activity Type | EC50 (nM) | Assay Method |
|---|---|---|---|
| PPAR-alpha | Agonist | 58 | FRET assay |
| PPAR-gamma | Agonist | 330 | FRET assay |
| Antioxidant Activity | Free Radical Scavenging | N/A | DPPH assay |
Case Studies and Research Findings
-
Study on PPAR Modulation :
A study conducted by Zhang et al. (2021) evaluated the effects of this compound on cellular models expressing PPARs. The results indicated that the compound significantly upregulated the expression of genes involved in fatty acid oxidation and glucose uptake in adipocytes . -
Oxidative Stress Protection :
Another investigation by Liu et al. (2020) focused on the antioxidant capabilities of the compound. Using neuronal cell lines exposed to oxidative stress, it was found that treatment with the compound reduced cell death and improved cell viability compared to control groups . -
In Vivo Efficacy :
A recent animal study demonstrated that administration of the compound resulted in decreased serum triglyceride levels and improved insulin sensitivity in diabetic mice models, suggesting potential therapeutic implications for metabolic disorders .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications. Notably, it interacts with specific molecular targets within the body.
Antioxidant Activity
In vitro studies have demonstrated that the compound possesses antioxidant properties, which may help protect against oxidative stress-related diseases. This activity is assessed through assays measuring the ability to scavenge free radicals or inhibit lipid peroxidation.
Data Summary
The following table summarizes key biological activities and their respective EC50 values:
| Biological Target | Activity Type | EC50 (nM) | Assay Method |
|---|---|---|---|
| PPAR-alpha | Agonist | 58 | FRET assay |
| PPAR-gamma | Agonist | 330 | FRET assay |
| Antioxidant | Free Radical Scavenging | N/A | DPPH assay |
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in various fields:
- Study on PPAR Modulation :
- Conducted by Zhang et al. (2021), this study evaluated the effects of the compound on cellular models expressing PPARs. The results indicated significant upregulation of genes involved in fatty acid oxidation and glucose uptake in adipocytes.
- Oxidative Stress Protection :
- Liu et al. (2020) investigated the antioxidant capabilities of the compound using neuronal cell lines exposed to oxidative stress. The treatment with the compound reduced cell death and improved cell viability compared to control groups.
- In Vivo Efficacy :
- A recent animal study demonstrated that administration of the compound resulted in decreased serum triglyceride levels and improved insulin sensitivity in diabetic mice models, suggesting potential therapeutic implications for metabolic disorders.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing this compound, and how can researchers optimize yield and purity?
- Methodology :
- Step 1 : Synthesize the oxazole intermediate via cyclization of 2,4-dimethoxyphenyl derivatives with bromoacetone or analogous reagents under reflux conditions.
- Step 2 : Couple the oxazole intermediate with a pre-formed pyrazolo[1,5-a]pyrazinone core using alkylation or Mitsunobu reactions .
- Step 3 : Purify intermediates and the final compound via column chromatography (silica gel) or preparative HPLC. Optimize solvent systems (e.g., hexane/ethyl acetate gradients) to resolve structurally similar byproducts .
- Characterization : Confirm identity using / NMR, high-resolution mass spectrometry (HRMS), and FTIR to verify functional groups .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Techniques :
- NMR Spectroscopy : Assign proton environments (e.g., oxazole methyl group at ~2.5 ppm, aromatic protons in pyrazolo-pyrazinone core) .
- Mass Spectrometry : Use HRMS to confirm molecular ion peaks (e.g., [M+H]) and rule out isotopic impurities .
- HPLC : Monitor purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- X-ray Crystallography : Resolve 3D conformation if single crystals are obtainable, critical for docking studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Approach :
- Analog Synthesis : Modify substituents (e.g., replace 2,4-dimethoxyphenyl with halogenated or alkylated variants) to assess impact on target binding .
- Biological Assays : Test analogs in cell-based models (e.g., cancer cell lines) for IC determination. Use flow cytometry to evaluate apoptosis or cell-cycle arrest .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with kinases or GPCRs. Validate predictions with surface plasmon resonance (SPR) for binding affinity .
Q. What methodologies are recommended for elucidating the mechanism of action?
- Strategies :
- Target Identification : Use affinity chromatography with immobilized compound to pull down interacting proteins. Validate hits via Western blot or ELISA .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., MAPK/ERK) in treated cells .
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify inhibitory activity .
Q. How should researchers address contradictions in biological assay data (e.g., varying IC across studies)?
- Resolution Workflow :
- Replicate Experiments : Conduct triplicate assays under standardized conditions (e.g., serum concentration, passage number).
- Orthogonal Assays : Validate cytotoxicity via ATP-based viability assays and colony formation .
- Control Variables : Assess batch-to-batch compound purity and solvent effects (e.g., DMSO concentration ≤0.1%) .
Q. What strategies optimize solubility and stability for in vivo studies?
- Methods :
- Co-Solvent Systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
- pH Adjustment : Prepare phosphate-buffered saline (PBS) at pH 7.4 for intravenous formulations.
- Stability Testing : Monitor degradation via LC-MS under accelerated conditions (40°C/75% RH) over 14 days .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
